p-(Methanesulfonyloxy)propiophenone
Description
Structurally, it consists of a propiophenone backbone (C₆H₅COCH₂CH₃) with the methanesulfonyloxy moiety enhancing its reactivity as a synthetic intermediate. The sulfonyloxy group is electron-withdrawing, which polarizes the carbonyl group, making it more susceptible to nucleophilic attack or substitution reactions. This compound is primarily utilized in organic synthesis as a precursor for generating aryl radicals, participating in cross-coupling reactions, or serving as a leaving group in nucleophilic aromatic substitutions .
Properties
Molecular Formula |
C10H12O4S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
(4-propanoylphenyl) methanesulfonate |
InChI |
InChI=1S/C10H12O4S/c1-3-10(11)8-4-6-9(7-5-8)14-15(2,12)13/h4-7H,3H2,1-2H3 |
InChI Key |
QDHHEDKKSBTZSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, stability, and applications of p-(Methanesulfonyloxy)propiophenone are influenced by its substituent, distinguishing it from structurally related propiophenone derivatives. Below is a detailed comparison based on substituent effects, reaction yields, and enzymatic interactions.
Substituent Effects on Reactivity and Physical Properties
Key Observations:
- The electron-withdrawing nature of the methanesulfonyloxy group increases the electrophilicity of the carbonyl carbon compared to methyl or benzyloxy substituents, facilitating nucleophilic substitutions.
- In contrast, electron-donating groups (e.g., -CH₃, -OBn) reduce carbonyl reactivity, as seen in lower α-phenylselenation yields for acetophenone (0.51 mmol) compared to propiophenone (0.59 mmol) .
Enzymatic Conversion Efficiency
Baeyer-Villiger monooxygenases (BVMOs) exhibit substrate specificity influenced by substituents:
Key Observations:
- Propiophenone’s unsubstituted structure allows high BVMO conversion (95%), whereas bulky or polar groups (e.g., -OSO₂CH₃) likely disrupt enzyme-substrate interactions.
Leaving Group Ability in Substitution Reactions
Sulfonyloxy groups are critical in substitution reactions due to their leaving-group aptitude:
| Compound | Leaving Group | Relative Reactivity in SN Reactions |
|---|---|---|
| p-Toluenesulfonyloxy (Tosyl) | -OSO₂C₆H₄CH₃ | High (standard for SN2 reactions) |
| Methanesulfonyloxy (Mesyl) | -OSO₂CH₃ | Higher than tosyl in polar solvents |
| Benzyloxy | -OBn | Poor (requires strong acid/base) |
Key Observations:
- This compound’s mesyl group outperforms tosyl in leaving-group ability under specific conditions, enabling efficient nucleophilic substitutions .
- In contrast, benzyloxy or methoxy substituents require harsher conditions for displacement .
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